2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
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Overview
Description
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C12H24N2O.HCl and a molecular weight of 248.79 g/mol. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptanal with ethylenediamine to form the imidazole ring, followed by reduction and subsequent reaction with ethanol to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, which may affect its solubility and biological activity.
4,5-Dihydro-1H-imidazol-1-ethanol: Lacks the heptyl group, which may influence its hydrophobic interactions and overall activity.
Uniqueness
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is unique due to the presence of both the heptyl and ethanol groups, which contribute to its distinct chemical and biological properties. These structural features enhance its solubility, membrane permeability, and potential interactions with biological targets .
Properties
CAS No. |
94108-88-0 |
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Molecular Formula |
C12H25ClN2O |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;/h15H,2-11H2,1H3;1H |
InChI Key |
OQHKHHVZNBKCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO.Cl |
Origin of Product |
United States |
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